Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate typically involves the condensation of 4-tert-butylbenzoyl chloride with 2-amino-4-methylthiazole-5-carboxylic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, particularly at the positions ortho and para to the tert-butyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamido derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in inflammatory pathways or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-methylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(4-chlorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
- Methyl 2-(4-fluorobenzamido)-4-methyl-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 2-(4-tert-butylbenzamido)-4-methyl-1,3-thiazole-5-carboxylate is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The tert-butyl group provides steric hindrance, which can affect the compound’s interaction with enzymes and receptors, potentially leading to enhanced selectivity and potency in its biological applications.
Properties
IUPAC Name |
methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-10-13(15(21)22-5)23-16(18-10)19-14(20)11-6-8-12(9-7-11)17(2,3)4/h6-9H,1-5H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSLXGULXDVDNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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